
N-(1-phenyloctylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenyloctylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a phenyl-substituted octylidene chain. This compound is part of the broader class of hydroxylamines, which are known for their diverse reactivity and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyloctylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable aldehyde or ketone. One common method is the condensation of hydroxylamine with 1-phenyloctanal under acidic or basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyloctylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
N-(1-phenyloctylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-phenyloctylidene)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological interactions. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Phenylhydroxylamine: Similar structure but lacks the octylidene chain.
N-hydroxyaniline: Another hydroxylamine derivative with different substituents.
Cupferron: A nitroso derivative of phenylhydroxylamine.
Uniqueness
N-(1-phenyloctylidene)hydroxylamine is unique due to its specific structure, which combines the reactivity of the hydroxylamine group with the hydrophobic properties of the phenyl and octylidene substituents. This combination allows for unique interactions and applications that are not possible with simpler hydroxylamine derivatives.
Properties
CAS No. |
77611-70-2 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(1-phenyloctylidene)hydroxylamine |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-9-12-14(15-16)13-10-7-6-8-11-13/h6-8,10-11,16H,2-5,9,12H2,1H3 |
InChI Key |
KWAWZYOGDNCRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


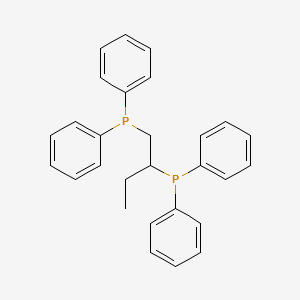

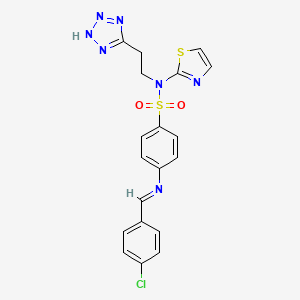
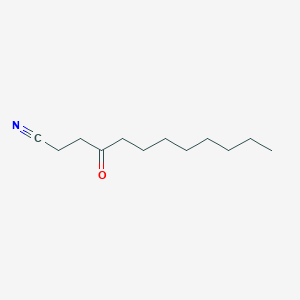
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
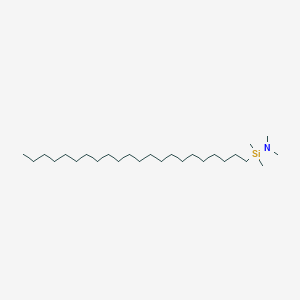

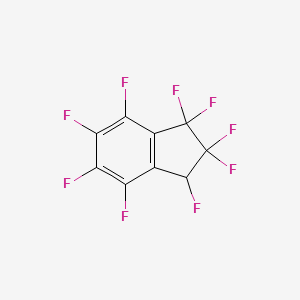
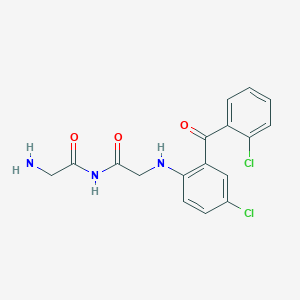
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

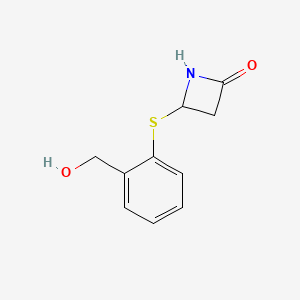

![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
